molecular formula C12H13N3O5S B2397208 Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate CAS No. 1707113-91-4

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate

Cat. No.: B2397208
CAS No.: 1707113-91-4
M. Wt: 311.31
InChI Key: SDNGDCGSSYVQLO-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a carbamoyl-linked 2,6-dioxopiperidin-3-yl moiety. This structure combines a thiazole ring (known for its aromaticity and role in bioactive molecules) with a dioxopiperidine group, which is associated with conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGDCGSSYVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(=O)NC2CCC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from the provided evidence and contextualized with pharmacological insights.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reported Activity
Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate C₉H₁₁NO* 149.19 Thiazole, dioxopiperidin, ethyl carboxylate EN300-142863 Not specified
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate - - Pyrrole, phenylthiazole, ethyl carboxylate - Local anesthetic activity
(2R)-2-Phenylpropanamide C₉H₁₁NO 149.19 Phenyl, propanamide Chiral Not specified
(4S)-4-Phenylpyrrolidin-2-one C₁₀H₁₁NO 161.21 Pyrrolidinone, phenyl Chiral Not specified
N-[4-(Adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide C₂₀H₂₄N₄OS 368.50 Adamantane, triazole, thioacetamide EN300-127036 Not specified

*Note: The molecular formula provided in (C₉H₁₁NO) appears inconsistent with the compound’s structure, which likely contains additional atoms (e.g., sulfur in the thiazole ring and oxygen in the dioxopiperidin). This discrepancy is attributed to the cited source .

Key Observations

Core Heterocycles: The target compound’s thiazole ring contrasts with the pyrrole in the analog from . The dioxopiperidin moiety introduces hydrogen-bonding sites (keto groups), which may improve target binding compared to simpler amides like (2R)-2-phenylpropanamide .

Substituent Effects :

  • The ethyl carboxylate group in the target compound increases lipophilicity relative to the adamantane-containing analog (C₂₀H₂₄N₄OS), which has higher molecular weight and steric bulk, possibly reducing membrane permeability .
  • The phenyl group in (4S)-4-phenylpyrrolidin-2-one contributes to aromatic interactions but lacks the conformational flexibility of the dioxopiperidin in the target compound .

Pharmacological Implications: The analog from demonstrated local anesthetic activity, attributed to its phenylthiazole-carbamoyl-pyrrole structure. The target compound’s dioxopiperidin-thiazole hybrid could be tested for similar applications . Adamantane derivatives (e.g., C₂₀H₂₄N₄OS) are often explored for antiviral activity, suggesting divergent therapeutic potentials compared to the target compound .

Structural Validation :

  • Techniques like SHELX () are critical for confirming crystallographic data, ensuring accurate comparisons of bond lengths and angles in analogs .

Biological Activity

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular weight of 311.32 g/mol and is characterized by its thiazole and piperidine moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmaceutical development.

The synthesis of this compound typically involves multi-step organic reactions. The final step often includes esterification to introduce the ethyl group. The compound's mechanism of action is primarily linked to its ability to interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that thiazole derivatives can inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide biosynthesis. Such inhibition can lead to reduced cell proliferation in certain cancer cell lines .

Anti-Cancer Potential

Case studies involving related thiazole compounds have demonstrated anti-cancer properties. For example, derivatives similar to this compound have shown effectiveness in inhibiting the growth of cancer cells such as K562 leukemia cells with IC50 values indicating moderate potency .

Cellular Mechanisms

The biological activity of this compound may also be linked to its effects on transcription factors involved in cell differentiation and pluripotency. For instance, related compounds have been identified as inducers of Oct3/4 expression in embryonic stem cells, suggesting a role in regulating stem cell behavior .

Research Findings and Case Studies

StudyObjectiveFindings
Synthesis and characterizationDeveloped a synthetic route for the compound; highlighted its potential for enzyme inhibition.
Biological evaluationIdentified as an IMPDH inhibitor; showed anti-proliferative effects on leukemia cells (IC50 = 30.7 µM).
Induction of Oct3/4 expressionDemonstrated potential for reprogramming somatic cells into pluripotent states through transcription factor modulation.

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